Cas no 55869-99-3 (Anisodamine)

Anisodamine structure
Nome del prodotto:Anisodamine
Anisodamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-(1R,3S,5R,6S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- (-)-Anisodamine
- 3-bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate
- 6(S)-Hydroxyhyoscyamine Discontinued See H942900
- 6-Hydroxyhyoscyamine
- 6β-HydroxyhyoscyaMine
- 7-Hydroxy-Hyoscyamine
- ALPHA-(HYDROXYMETHYL)-BENZENEACETIC ACI 6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2
- Anisodamine
- Benzeneacetic acid, a-(hydroxymethyl)-,(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
- (1r-(1-α,3-β(s*),5-α,6-α))-.1)oct-3-yleste
- (1R,2'S,3S,5R,6S)-6-hydroxyhyo
- (3S,6R,2'S)-6β-hydroxyhyoscyamine
- 6-(S)-hydroxyhyoscyamine
- 6-hydroxy-hyoscyamin
- 6-β-hydroxyhyoscyamine
- Hyoscyamine, 6-hydroxy- (6ci, 7ci)
- α-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- α-(hydroxymethyl)-benzeneaceticaci6-hydroxy-8-methyl-8-azabicyclo(3.2
- alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- CHEMBL2165224
- Hyoscyamine, 6-hydroxy-
- OVR
- Raceanisodamine [WHO-DD]
- GLXC-25555
- NS00069083
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-REL-
- ANISODAMINE [MART.]
- NCGC00485098-02
- U5AC4ZPQ36
- CCG-221772
- (S)-3-hydroxy-2-phenyl-propionic acid (1r,3s,5r,6S)-6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester, AldrichCPR
- Anisodamine, (+/-)-
- 55869-99-3
- UNII-01343Q8EL8
- MS-24415
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
- DB11785
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (1R-(1-alpha,3-beta(S*),5-alpha,6-alpha))-
- WTQYWNWRJNXDEG-RBZJEDDUSA-N
- (1R,3S,5R,6S)-6-HYDROXY-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL (2S)-3-HYDROXY-2-PHENYLPROPANOATE
- CS-4549
- [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
- (-)-6.beta.-hydroxyhyoscyamine
- 654-II
- UNII-U5AC4ZPQ36
- 6.beta.-Hydroxyhyoscyamine
- 85760-60-7
- ANISODAMINE [WHO-DD]
- [(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-rel-
- NCGC00485098-01
- 01343Q8EL8
- HY-N0584
- Raceanisodamine
- AKOS015955736
- DTXSID301025872
- [(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
- CHEBI:2735
- F85216
- AC1L9DTH
- NS00100880
- C10842
- 6-beta-hydroxyhyoscyamine
- AKOS005388168
- AKOS001660518
- 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
- 7beta-Hydroxyhyoscyamine
- MFCD03764601
- WTQYWNWRJNXDEG-UHFFFAOYSA-N
- 7b-Hydroxyhyoscyamine
- WTQYWNWRJNXDEG-UHFFFAOYSA-
- O11598
- BCP13929
- HY-N2064
- 39459-41-1
- NCGC00095248-02
- CCG-18441
- (6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
- SR-01000161872-5
- EU-0041704
- 7(c)micro-hydroxyhyoscyamine;Raceanisodamine; alpha-(Hydroxymethyl)benzeneacetic acid 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester; Tropic acid 6-hydroxy-3-tropanyl ester
- CS-0018553
- FT-0697836
- AC-3381
- racanisodamine
- A919268
- SR-01000161872-3
- FT-0774891
- 6-Hydroxy hyoscyamine
- 6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl3-hydroxy-2-phenylpropanoate
- InChI=1/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
- SR-01000161872
- BCP13930
- 3-Hydroxy-2-phenyl-propionic acid 6-hydroxy-8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
- s5705
- NCGC00095248-01
- 17659-49-3
- DS-19740
- Anisodamine (6-hydroxy Hyoscyamine)
-
- Inchi: InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3
- Chiave InChI: WTQYWNWRJNXDEG-UHFFFAOYSA-N
- Sorrisi: CN1[C@H]2[C@@H](O)C[C@@H]1C[C@H](OC([C@@H](C3=CC=CC=C3)CO)=O)C2
Proprietà calcolate
- Massa esatta: 305.16300
- Massa monoisotopica: 305.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 396
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 70
- XLogP3: 0.9
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.27
- Punto di fusione: NA
- Punto di ebollizione: 474.6±45.0 °C at 760 mmHg
- Punto di infiammabilità: 240.8±28.7 °C
- Indice di rifrazione: 1.565
- Solubilità: H2O: ≥5mg/mL
- PSA: 70.00000
- LogP: 0.83960
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
Anisodamine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: CAUTION: May irritate eyes, skin
- Istruzioni di sicurezza: CAUT
- Condizioni di conservazione:Powder -20°C 3 years In solvent -80°C 6 months -20°C 1 month
Anisodamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-4549-1mg |
Anisodamine |
55869-99-3 | 98.01% | 1mg |
$130.0 | 2022-04-27 | |
TargetMol Chemicals | T21532-10 mg |
Anisodamine |
55869-99-3 | 98.63% | 10mg |
¥ 5,520 | 2023-07-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A911389-10mg |
Anisodamine (6-hydroxy Hyoscyamine) |
55869-99-3 | 98% | 10mg |
¥632.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A276242-5g |
Anisodamine |
55869-99-3 | ≥98% | 5g |
¥1,980.00 | 2021-05-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391216-100 mg |
Anisodamine, |
55869-99-3 | ≥97% | 100MG |
¥511.00 | 2023-07-11 | |
LKT Labs | A5334-1 g |
Anisodamine |
55869-99-3 | ≥97% | 1g |
$142.80 | 2023-07-11 | |
Chemenu | CM480465-10mg |
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
55869-99-3 | 95%+ | 10mg |
$123 | 2023-01-01 | |
MedChemExpress | HY-N0584-5mg |
Anisodamine |
55869-99-3 | 98.01% | 5mg |
¥3800 | 2024-04-18 | |
TargetMol Chemicals | T21532-1mg |
Anisodamine |
55869-99-3 | 98.63% | 1mg |
¥ 1080 | 2024-07-20 | |
TargetMol Chemicals | T21532-100mg |
Anisodamine |
55869-99-3 | 98.63% | 100mg |
¥ 12700 | 2024-07-20 |
Anisodamine Letteratura correlata
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
55869-99-3 (Anisodamine) Prodotti correlati
- 51-55-8(Atropine)
- 101-31-5(L-Hyoscyamine)
- 17659-49-3(Racanisodamine)
- 138-12-5(Atroscine)
- 6106-46-3((-)Scopolamine Methylnitrate)
- 1158749-84-8(1,7-Diazaspiro[4.5]decan-2-one)
- 1251689-98-1(2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
- 1393105-30-0(3-(4,4-difluorocyclohexyl)propanoic acid)
- 27855-91-0(2-[(1-formylnaphthalen-2-yl)oxy]acetic acid)
- 250284-66-3(Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:55869-99-3)Anisodamine

Purezza:99%/99%
Quantità:1mg/5mg
Prezzo ($):163.0/476.0